Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

ABCG2 inhibitor Multidrug resistance Efflux pump selectivity

1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine (CAS 900278-04-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, featuring a piperazine ring N-substituted with a benzyl group and a pyrazolopyrimidine core bearing phenyl and isopropyl substituents. While compounds within this chemical class have been explored as kinase inhibitors and ABC transporter modulators, publicly available primary literature and patent documents specifically characterizing this exact compound's biological activity, selectivity, or pharmacokinetic profile are extremely limited.

Molecular Formula C26H29N5
Molecular Weight 411.553
CAS No. 900278-04-8
Cat. No. B2845495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
CAS900278-04-8
Molecular FormulaC26H29N5
Molecular Weight411.553
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3
InChIKeyHDNMOEAUGMPIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine (CAS 900278-04-8): Procurement-Relevant Identity and Class Baseline


1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine (CAS 900278-04-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, featuring a piperazine ring N-substituted with a benzyl group and a pyrazolopyrimidine core bearing phenyl and isopropyl substituents [1]. While compounds within this chemical class have been explored as kinase inhibitors and ABC transporter modulators, publicly available primary literature and patent documents specifically characterizing this exact compound's biological activity, selectivity, or pharmacokinetic profile are extremely limited [2]. The compound's structural features place it within a broader chemotype investigated for selective ABCG2 efflux pump inhibition, though no direct quantitative data for this specific molecule have been identified in peer-reviewed journals or authoritative databases at the time of this analysis.

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine Without Empirical Validation


Superficial structural similarity within the pyrazolo[1,5-a]pyrimidine class does not guarantee equivalent biological behavior. Published structure-activity relationship (SAR) studies on related ABCG2 inhibitors demonstrate that seemingly minor modifications—such as substituting a benzylpiperazine for a furan-carbonylpiperazine, or altering the substitution pattern on the pyrazolopyrimidine core—can shift selectivity between ABCG2 and ABCB1 by over 30-fold and dramatically alter in vivo chemosensitization efficacy [1]. For the specific substitution pattern of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine, no direct comparative data against its closest analogs (e.g., the 2-methyl analog or N-furan-carbonyl variants) have been identified in the public domain. This absence of head-to-head evidence means that any assumption of equivalent potency, selectivity, or pharmacokinetic behavior would be scientifically unsupported and procurement decisions must rely on explicit experimental verification rather than class-level inference.

Quantitative Differential Evidence for 1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine: Assessment of Available Comparative Data


ABCG2 vs. ABCB1 Selectivity: Gap in Direct Comparative Data for the Target Compound

No direct head-to-head comparison of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine against a defined comparator has been located in primary literature. The structurally related compound CID44640177 (ML230, a furan-carbonylpiperazine pyrazolopyrimidine) demonstrates 36-fold selectivity for ABCG2 over ABCB1 (EC50 0.13 μM vs. 4.65 μM in JC-1 efflux assays) . However, the target compound differs at two critical positions: the piperazine N-substituent (benzyl vs. furan-3-carbonyl) and the pyrazolopyrimidine C-5 substituent (isopropyl vs. furan-2-yl). Published SAR indicates these positions are key selectivity determinants, rendering direct extrapolation unreliable [1]. No quantitative ABCG2/ABCB1 selectivity data for the target compound have been published to date.

ABCG2 inhibitor Multidrug resistance Efflux pump selectivity

In Vivo Tumor Reduction: Comparative Efficacy Data Absent for the Target Compound

In the Ricci et al. 2016 study, three structurally related pyrazolopyrimidine ABCG2 antagonists (CID44640177, CID1434724, and CID46245505) were tested in combination with topotecan in Igrov1/T8 ovarian carcinoma xenografts. CID1434724 achieved the largest tumor reduction (>60% in 4 days) [1]. The target compound was not included in this study, and no in vivo efficacy data have been identified in any other published source. The structural differences between the target compound and CID1434724 (which contains a 3-fluorophenyl at C-2, 5,6-dimethyl substitution, and a furan-2-yl-methanone on the piperazine) are substantial enough to preclude class-level inference of equivalent in vivo chemosensitization potency.

Ovarian carcinoma xenograft Chemosensitization Topotecan potentiation

Physicochemical Properties: Calculated Baseline with No Experimentally Validated Differentiation

The target compound's calculated properties (Molecular Weight: 411.54 g/mol; Formula: C26H29N5; computed XLogP3 approximately 4.5-5.0 based on structural analogs) place it in a similar physicochemical space to related pyrazolopyrimidine ABCG2 inhibitors [1]. However, no experimentally measured logP, solubility, or permeability data have been published for this compound. In comparison, CID44640177 (ML230) has a molecular weight of 439.47 g/mol and contains hydrogen bond acceptors from furan rings absent in the target compound. The benzyl substitution in the target compound may reduce H-bond acceptor count relative to carbonyl-containing analogs, but this remains speculative without experimental validation [2].

Lipophilicity Drug-likeness Physicochemical profile

Evidence-Limited Application Scenarios for 1-Benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine


Exploratory SAR Probe in Pyrazolopyrimidine ABCG2 Inhibitor Optimization

Given the demonstrated importance of the piperazine N-substituent in determining ABCG2 vs. ABCB1 selectivity within this chemotype [1], this compound could serve as a SAR probe to evaluate the effect of replacing a carbonyl-containing substituent (e.g., furan-3-carbonyl in ML230) with a benzyl group. However, all biological assays must be performed de novo as no published data exist to guide expected outcomes.

Negative Control or Specificity Counter-Screen in ABC Transporter Studies

If future studies demonstrate that the benzyl substitution at the piperazine nitrogen abolishes ABCG2 inhibitory activity (as suggested by SAR trends showing preference for carbonyl-containing substituents [1]), this compound may serve as a structurally matched negative control for target engagement studies.

Chemical Biology Tool for Target Identification via Affinity Profiling

The compound's benzylpiperazine moiety provides a potential handle for further derivatization (e.g., linker attachment for affinity chromatography or PROTAC design), assuming basal target binding can be experimentally confirmed. No target engagement data currently exist to validate this application [1].

Quote Request

Request a Quote for 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.